![molecular formula C25H17N5O6 B2546760 N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide CAS No. 477295-69-5](/img/structure/B2546760.png)
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide
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Overview
Description
“N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide” is a complex compound that has been used in various chemical reactions . It has been used as a ligand in the formation of novel iron (III) and nickel (II) complexes .
Chemical Reactions Analysis
This compound has been used as a ligand in the formation of novel iron (III) and nickel (II) complexes . These complexes have shown excellent activity in catalyzing C–H activation and further coupling with various Grignard reagents .Scientific Research Applications
- The pyridine-2,6-dicarboxamide fragment serves as a versatile scaffold for coordination chemistry. It forms stable complexes with metal ions, leading to novel materials with tailored properties. Researchers explore its ligand properties and coordination modes to design functional materials for catalysis, sensing, and drug delivery .
- N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide acts as a stabilizing agent for reactive species. It can protect highly reactive intermediates during chemical reactions, allowing researchers to study their behavior and reactivity. This property is valuable in synthetic chemistry and mechanistic studies .
- Scientists use this compound to mimic metalloenzyme active sites. By incorporating the pyridine-2,6-dicarboxamide fragment into synthetic models, they gain insights into enzymatic reactions and develop potential enzyme inhibitors. These studies contribute to drug discovery and bioinorganic chemistry .
- N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide-based catalysts exhibit catalytic activity in organic transformations. Researchers explore their ability to promote reactions such as C–C bond formation, oxidation, and reduction. These catalysts offer greener and more efficient alternatives for synthetic processes .
- The compound’s unique structure enables it to act as a sensor for specific analytes. Researchers functionalize the pyridine-2,6-dicarboxamide scaffold to detect ions, small molecules, or environmental pollutants. These sensors find applications in environmental monitoring, healthcare, and food safety .
- N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide-based receptors exhibit selective binding properties. They recognize specific molecules or ions through non-covalent interactions (such as hydrogen bonding or π-π stacking). These molecular recognition events have implications in supramolecular chemistry and sensor design .
Coordination Chemistry
Stabilization of Reactive Species
Synthetic Modeling of Metalloenzyme Active Sites
Catalytic Organic Transformations
Sensing Applications
Recognition Applications
Future Directions
properties
IUPAC Name |
2-N,6-N-bis(2-carbamoyl-1-benzofuran-3-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5O6/c26-22(31)20-18(12-6-1-3-10-16(12)35-20)29-24(33)14-8-5-9-15(28-14)25(34)30-19-13-7-2-4-11-17(13)36-21(19)23(27)32/h1-11H,(H2,26,31)(H2,27,32)(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWOUWQFMFBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide |
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